![molecular formula C18H22N2O3S B5726297 N~1~-benzyl-N~1~,N~2~-dimethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5726297.png)
N~1~-benzyl-N~1~,N~2~-dimethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-benzyl-N~1~,N~2~-dimethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, also known as BMS-986, is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of sulfonyl glycinamide derivatives and has been shown to possess promising pharmacological properties.
Mechanism of Action
The mechanism of action of N~1~-benzyl-N~1~,N~2~-dimethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves the inhibition of the activity of the enzyme bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extraterminal domain (BET) family of proteins, which are involved in the regulation of gene expression. By inhibiting the activity of BRD4, this compound can modulate the expression of genes involved in various cellular processes, including inflammation and cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent anti-inflammatory and anti-proliferative effects in vitro and in vivo. In addition, this compound has been shown to modulate the expression of genes involved in various cellular processes, including metabolism, cell cycle regulation, and apoptosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of N~1~-benzyl-N~1~,N~2~-dimethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is its potent and selective inhibition of BRD4, which makes it a valuable tool for studying the role of this protein in various cellular processes. However, one of the main limitations of this compound is its poor solubility, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for the research on N~1~-benzyl-N~1~,N~2~-dimethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide. One potential application of this compound is in the treatment of cancer, where it could be used to target the activity of BRD4 in cancer cells. In addition, this compound could be used to study the role of BRD4 in various physiological and pathological processes, including inflammation, metabolism, and cell proliferation. Finally, the development of more potent and selective BRD4 inhibitors based on the structure of this compound could lead to the development of novel therapeutics for various diseases.
Synthesis Methods
The synthesis of N~1~-benzyl-N~1~,N~2~-dimethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves several steps, including the reaction of N-benzyl-N,N-dimethylamine with 4-methylbenzenesulfonyl chloride to form N-benzyl-N,N-dimethyl-4-methylbenzenesulfonamide. This intermediate is then treated with glycine to produce this compound.
Scientific Research Applications
N~1~-benzyl-N~1~,N~2~-dimethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders. Recent studies have shown that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
properties
IUPAC Name |
N-benzyl-N-methyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-15-9-11-17(12-10-15)24(22,23)20(3)14-18(21)19(2)13-16-7-5-4-6-8-16/h4-12H,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGWJOZDCZWLQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)N(C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5726262.png)
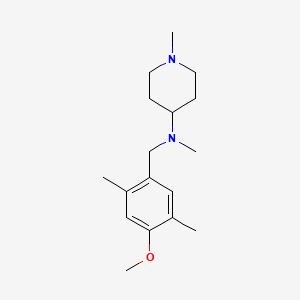
![3-({[(2-bromophenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B5726272.png)
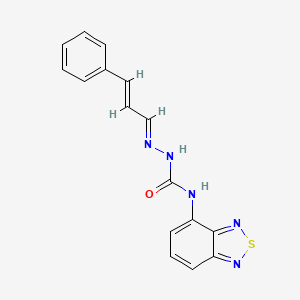

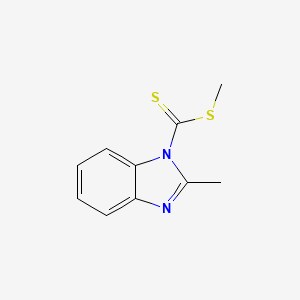
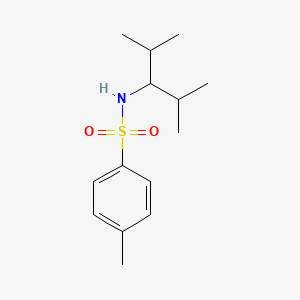
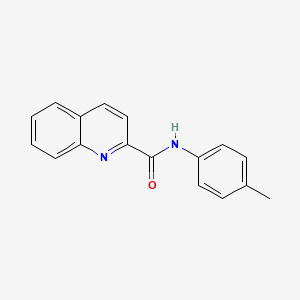
![N-(4-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5726325.png)